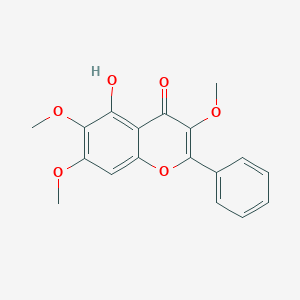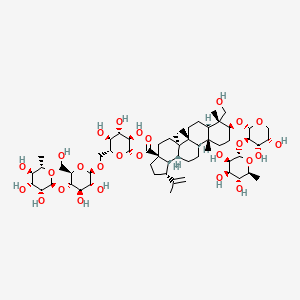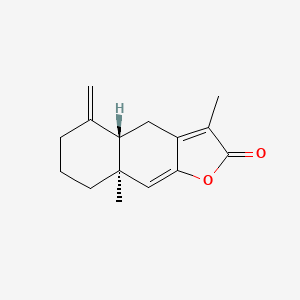![molecular formula C32H22O10 B600281 6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one CAS No. 22012-98-2](/img/structure/B600281.png)
6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Overview
Description
The compound is a type of flavonoid O-glycoside, which contains a carbohydrate moiety that is O-glycosidically linked to the 2-phenylchromen-4-one flavonoid backbone . It is also known as a chemical compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple hydroxy and methoxy groups attached to the chromen-4-one backbone . The exact structure would need to be determined through advanced analytical techniques.Physical And Chemical Properties Analysis
The compound has a complex structure with multiple hydroxy and methoxy groups . The exact physical and chemical properties would need to be determined experimentally.Scientific Research Applications
Chromone Derivatives and Biological Activities
Chromone compounds, including 6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one, have been a subject of interest in various scientific studies due to their potential biological activities. For instance, a study on Hymenocallis littoralis Salisb. (Amaryllidaceae) identified a new chromone, which was analyzed through spectroscopic and physicochemical analyses (Anh, Duong, & Hoang, 2014). Similarly, tectorigenin monohydrate, another chromone derivative isolated from Belamcanda chinensis, was reported to have antimicrobiotic and anti-inflammatory effects (Liu, Ma, Gao, & Wu, 2008).
Chromone Compounds in Antiviral Applications
Phenolic compounds derived from Cassia siamea, including chromone derivatives, have demonstrated potential anti-tobacco mosaic virus (anti-TMV) activity, indicating their relevance in antiviral research (Li, Zhou, Wu, Du, Ye, Gao, & Hu, 2015).
Chromone Derivatives in Inflammatory Response Research
Aquilaria sinensis yielded several 2-(2-phenylethyl)-4H-chromen-4-one derivatives that exhibited significant inhibitory activities on neutrophil pro-inflammatory responses, suggesting their potential therapeutic applications in inflammatory diseases (Wang, Liao, Cheng, Shu, Chen, Chung, & Chen, 2018).
Chromone Compounds and Antimicrobial Activity
Novel chromone derivatives synthesized through microwave-assisted synthesis demonstrated significant antimicrobial activity, highlighting their potential in addressing bacterial and fungal infections (Ashok, Rangu, Rao, Gundu, Srilata, & Vijjulatha, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-38-19-7-3-16(4-8-19)25-14-23(36)30-27(42-25)15-28(39-2)32(31(30)37)40-20-9-5-17(6-10-20)24-13-22(35)29-21(34)11-18(33)12-26(29)41-24/h3-15,33-34,37H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXOFHHXAZAIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











